Dimethyl undecanedioate can be sourced from the esterification of undecanedioic acid with methanol. It belongs to the class of compounds known as dicarboxylic acid esters, which are widely used in the production of plastics, lubricants, and surfactants. The compound is also recognized under the Chemical Abstracts Service number 3903-40-0.
The synthesis of dimethyl undecanedioate can be achieved through several methods:
The reaction conditions for esterification typically require heating the reactants to about 60-80°C while removing water produced during the reaction to drive the equilibrium towards ester formation. The use of azeotropic distillation with toluene can also facilitate this process.
Dimethyl undecanedioate has a linear structure characterized by two ester functional groups attached to a long carbon chain. The structural formula can be represented as:
The molecular structure can be analyzed using various spectroscopic techniques:
Dimethyl undecanedioate can undergo several chemical reactions, including:
The hydrolysis reaction typically requires heating under acidic or basic conditions for several hours, while transesterification may occur at lower temperatures with appropriate catalysts.
The mechanism of action for dimethyl undecanedioate primarily involves its reactivity as an electrophile due to the presence of carbonyl groups. In hydrolysis, water acts as a nucleophile attacking the carbonyl carbon, leading to the formation of carboxylic acids and alcohols.
Kinetic studies indicate that hydrolysis follows second-order kinetics in both acid-catalyzed and base-catalyzed conditions, highlighting its susceptibility to nucleophilic attack .
Relevant data from analytical techniques such as NMR and IR confirm these properties, providing insights into its behavior under various conditions .
Dimethyl undecanedioate finds applications across several scientific fields:
The synthesis of dimethyl undecanedioate (C₁₃H₂₄O₄) primarily follows esterification pathways involving undecanedioic acid and methanol. Industrial approaches employ heterogeneous acid catalysts to drive equilibrium-controlled reactions, with techniques optimized for long-chain diacids (>C10). The continuous process described in Table 1 integrates reaction and separation units to overcome thermodynamic limitations [5]. Excess methanol serves as both reactant and azeotrope-forming agent, facilitating water removal and shifting equilibrium toward ester formation. Catalyst selection is critical: cation exchange resins (e.g., Amberlyst series) enable >90% conversion at 70–90°C but face pore-diffusion limitations with bulky C11 diacid substrates. Alternative solid acid catalysts like sulfated zirconia (ZrO₂/SO₄²⁻) or TiO₂-SiO₂ composites tolerate higher temperatures (110–130°C), accelerating kinetics but requiring pressurized systems [1].
Table 1: Industrial Esterification Process Characteristics
Parameter | Conditions for C11 Diacid | Purpose |
---|---|---|
Temperature | 70–130°C | Kinetic acceleration |
Methanol:Diacid Molar Ratio | 4:1 to 8:1 | Equilibrium shift via excess reactant |
Catalysts | Cation exchange resins, ZrO₂/SO₄²⁻ | Acid site provision |
Water Removal | Azeotropic distillation | Equilibrium disruption |
Reaction Time | 2–6 hours | Completion assurance |
Downstream processing employs fractional distillation under reduced pressure (2–10 mmHg) to isolate high-purity dimethyl undecanedioate (bp 123–124°C/2 mmHg) [2]. Co-product water and unreacted methanol are condensed and separated, with methanol recycled to reduce raw material costs. Scalability remains constrained by catalyst fouling from diacid impurities and the need for high-volume solvent handling.
Green synthesis routes emphasize solvent replacement, waste minimization, and renewable feedstocks. The replacement of conventional solvents (toluene, xylene) with renewable alternatives like dimethyl carbonate (DMC) is emerging. DMC acts as a methylating agent and solvent, generating only CO₂ and methanol as by-products, though its efficacy for C11 diacids requires further validation [7]. Microwave-assisted esterification reduces energy consumption by 40–60% versus conventional heating, as demonstrated for dimethyl succinate synthesis, by enabling rapid, uniform heating [1]. However, microwave penetration depth limitations necessitate reactor redesign for large-scale C11 production.
Waste valorization strategies include:
Biomass-derived undecanedioic acid—produced via microbial fermentation of alkanes or fatty acids—offers a renewable pathway but faces cost barriers. Life-cycle assessments indicate a 30% reduction in carbon footprint versus petroleum-derived routes when integrated with green methanol [6].
Lipase-based catalysis (e.g., Candida antarctica Lipase B) enables esterification under mild conditions (35–60°C, ambient pressure) with high specificity, avoiding side products from acid-sensitive functional groups. Immobilized enzymes tolerate fatty acid impurities common in bio-sourced C11 diacids, reducing pretreatment needs. However, reaction kinetics are 3–5× slower than chemical catalysis, and methanol concentrations above 1:4 (diacid:methanol) induce enzyme inactivation [5].
Table 2: Catalytic Performance Comparison
Parameter | Chemical Catalysis | Enzymatic Catalysis |
---|---|---|
Temperature | 70–130°C | 35–60°C |
Catalyst Loading | 5–20 wt% | 1–10 wt% |
Reaction Time | 2–6 hours | 12–48 hours |
Selectivity | 85–95% | >99% |
By-products | Ethers, olefins | None |
Scalability | Proven (100+ kg batches) | Lab-scale only |
Chemical catalysis offers superior industrial maturity, with processes validated for >100 kg batches of dimethyl esters like sebacate (C10) and dodecanedioate (C12) [5]. Homogeneous catalysts (H₂SO₄, p-TsOH) achieve >95% conversion in 1–3 hours but necessitate corrosion-resistant reactors and base washing, generating saline waste. Heterogeneous acids simplify separation but exhibit lower activity with sterically hindered diacids.
Scaling dimethyl undecanedioate synthesis presents three core challenges:1. Reactor Design Limitations:- Long-chain diacids exhibit low solubility in methanol below 60°C, requiring staged reactant addition or solvent-assisted dissolution- Viscosity increases dramatically during reaction (from 20 cP to >200 cP), necessitating high-shear mixing to maintain catalyst contact [5]
Continuous-flow systems address these issues by enabling:
Pilot-scale data indicate 65–70% yield at 100 kg/day throughput, falling short of the >85% benchmark for economic viability [4].
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